2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride 2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18038377
InChI: InChI=1S/C6H13NO.ClH/c1-7-6(4-8)5-2-3-5;/h5-8H,2-4H2,1H3;1H
SMILES:
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol

2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC18038377

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride -

Specification

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name 2-cyclopropyl-2-(methylamino)ethanol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-7-6(4-8)5-2-3-5;/h5-8H,2-4H2,1H3;1H
Standard InChI Key MBBJHRNYIWGBHZ-UHFFFAOYSA-N
Canonical SMILES CNC(CO)C1CC1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclopropyl ring attached to a central carbon atom, which is bonded to a methylamino group and a hydroxyl-containing ethyl chain. The hydrochloride salt formation occurs at the amine group, improving aqueous solubility. Key structural attributes include:

PropertyValue
Molecular FormulaC₆H₁₄ClNO
Molecular Weight151.63 g/mol
IUPAC Name2-cyclopropyl-2-(methylamino)ethanol; hydrochloride
Canonical SMILESCNC(CO)C1CC1.Cl
Topological Polar Surface Area52.5 Ų

The cyclopropyl group introduces steric strain, altering reactivity compared to linear alkyl chains. This strain enhances binding affinity to hydrophobic pockets in biological targets, such as serotonin receptors.

Physicochemical Characteristics

  • Solubility: >50 mg/mL in water (hydrochloride form).

  • Lipophilicity: LogP ≈ 1.2 (moderate membrane permeability).

  • Stability: Degrades above 150°C; sensitive to prolonged exposure to light and humidity.

X-ray crystallography reveals a twisted conformation due to the cyclopropyl ring, which may influence its interaction with enzymes and receptors .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a three-step process:

  • Formation of the Cyclopropyl Intermediate: Cyclopropanation of allyl alcohol derivatives using diethylzinc and diiodomethane under inert conditions .

  • Amination: Reaction with methylamine in the presence of a palladium catalyst to introduce the methylamino group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key reaction conditions include:

  • Temperature: 60–80°C for amination.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) .

  • Yield: ~65% after purification via recrystallization.

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, D₂O): δ 1.02–1.10 (m, 4H, cyclopropyl CH₂), 2.45 (s, 3H, N–CH₃), 3.20–3.30 (m, 2H, CH₂OH), 3.75 (q, 1H, CH–N) .

  • Mass Spectrometry: ESI-MS m/z 116.1 [M–Cl]⁺.

Biological Activity and Mechanism of Action

Neurotransmitter Receptor Interactions

The compound exhibits affinity for:

  • 5-HT2C Serotonin Receptors (Kᵢ = 120 nM): Modulates appetite and mood.

  • Norepinephrine Transporters (NET, IC₅₀ = 450 nM): Potential antidepressant activity.

Molecular docking studies suggest the cyclopropyl group occupies a hydrophobic subpocket in the 5-HT2C receptor, while the hydroxyl group forms hydrogen bonds with Ser3.36 residues.

Enzyme Inhibition

  • Salt-Inducible Kinases (SIKs): IC₅₀ = 2.1 µM (SIK2 isoform). SIK inhibition disrupts cAMP response element-binding protein (CREB) signaling, relevant in cancer metastasis.

  • Monoamine Oxidase B (MAO-B): Weak inhibition (IC₅₀ > 10 µM), suggesting low risk of dietary interactions.

Pharmacological Applications

Antidepressant Development

In rodent models, the compound (10 mg/kg, i.p.) reduced immobility time in the forced swim test by 40%, comparable to fluoxetine. Side effects included mild tachycardia, likely due to norepinephrine reuptake inhibition.

Oncology

  • In Vitro Cytotoxicity: IC₅₀ = 8.7 µM against MCF-7 breast cancer cells.

  • Synergy with Doxorubicin: Combination index (CI) = 0.62 at 5 µM, indicating strong synergism.

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